molecular formula C21H27N3O3S B058527 N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide CAS No. 113558-89-7

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide

Cat. No. B058527
M. Wt: 401.5 g/mol
InChI Key: SRUISGSHWFJION-UHFFFAOYSA-N
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Description

N-[4-[1-[2-(6-Methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide, also known as E-4031, belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group . E-4031 is a primary metabolite .


Molecular Structure Analysis

The molecular mass of this compound is 401.522 g·mol −1 . It has a heat of formation of -353.8 ± 16.7 kJ·mol −1 and a dipole moment of 4.32 ± 1.08 D . The volume is 479.08 Å 3 and the surface area is 426.3 Å 2 .


Physical And Chemical Properties Analysis

The compound has a density of 1.243g/cm3 . Its boiling point is 561.7ºC at 760mmHg . The molecular formula is C21H33Cl2N3O5S . The flash point is 293.5ºC . The exact mass is 509.15200 and the PSA is 106.21000 . The LogP is 5.46600 and the vapour pressure is 1.21E-12mmHg at 25°C . The index of refraction is 1.596 .

Scientific Research Applications

  • Antiarrhythmic Applications : A study described the synthesis of a similar compound with antiarrhythmic properties, highlighting its potential as a class III antiarrhythmic agent (Oinuma et al., 1990).

  • Selective 5-HT7 Receptor Ligands : Research on N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, which are structurally related, identified compounds with potential as selective 5-HT7 receptor antagonists or multifunctional agents for treating CNS disorders (Canale et al., 2016).

  • Structural Studies in Pharmaceutical Design : A study on nimesulidetriazole derivatives, similar in structure, focused on their crystal structures, which is crucial for understanding drug interactions and designing new pharmaceuticals (Dey et al., 2015).

  • Chronic Renal Disease Treatment : Research on related compounds targeted the synthesis of agents for treating chronic renal disease, demonstrating the compound's relevance in developing treatments for renal ailments (Ikemoto et al., 2000).

  • Synthesis of Heterocyclic Compounds : A study focused on the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, demonstrating the compound's utility in creating heterocyclic compounds (Rozentsveig et al., 2013).

  • Antibacterial Study : Research on N-substituted derivatives of a similar compound showed their application in antibacterial studies, indicating potential in developing new antibacterial agents (Khalid et al., 2016).

  • Potential Ligands for Metal Coordination : A study on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide, structurally similar compounds, focused on their potential as ligands for metal coordination, which is important in the field of coordination chemistry (Jacobs et al., 2013).

  • Enhancement of Cardiac Function : A study indicated that a similar compound could enhance Ca2+ transient and ventricular myocytes contraction, suggesting its potential application in cardiac therapies (Cui et al., 2002).

Future Directions

The future directions of research on this compound could involve further exploration of its mechanism of action and potential therapeutic applications, particularly in the treatment of arrhythmia . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety profile.

properties

IUPAC Name

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27/h3-9,18,23H,10-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUISGSHWFJION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150458
Record name E 4031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide

CAS RN

113558-89-7, 113559-13-0
Record name N-[4-[[1-[2-(6-Methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113558-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name E 4031
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E 4031
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-4031
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URL https://echa.europa.eu/information-on-chemicals
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Record name E-4031
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L1K8X5DF9
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide
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N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide
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N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide
Reactant of Route 6
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide

Citations

For This Compound
23
Citations
JN Tschirhart, W Li, J Guo, S Zhang - Molecular pharmacology, 2019 - ASPET
The human ether-a-go-go-related gene (hERG) encodes the pore-forming subunit of the rapidly activating delayed rectifier potassium channel (I Kr ). Drug-mediated or medical condition…
Number of citations: 21 molpharm.aspetjournals.org
K Yamazaki, T Hihara, T Taniguchi, N Kohmura… - Toxicology in Vitro, 2012 - Elsevier
Physiologically relevant assessment of delayed repolarization is necessary in drug development. In our preliminary experiments on the evaluation using a multielectrode recording …
Number of citations: 35 www.sciencedirect.com
W Wu, A Gardner, MC Sanguinetti - Molecular pharmacology, 2015 - ASPET
Block of human ether-à-go-go–related gene 1 (hERG1) K + channels by many drugs delays cardiac repolarization, prolongs QT interval, and is associated with an increased risk of …
Number of citations: 22 molpharm.aspetjournals.org
R Kamada, H Yokoshiki, H Mitsuyama… - European journal of …, 2019 - Elsevier
Abstracts Sustained ventricular arrhythmias (SVAs) lead to sudden cardiac death, for which β- adrenoreceptor blockers are effective. We hypothesized that electrophysiological changes …
Number of citations: 19 www.sciencedirect.com
M Straface, MA Kouassi, R Makwana, E Crawley… - Pharmacological …, 2022 - Elsevier
Electrical slow waves, generated by interstitial cells of Cajal (ICC), cause spontaneous contractions of human stomach. Software was developed to measure muscle tone and eleven …
Number of citations: 4 www.sciencedirect.com
EL Veale, M Hassan, Y Walsh, E Al-Moubarak… - Molecular …, 2014 - ASPET
TASK3 (TWIK-related acid-sensitive K + channel 3) potassium channels are members of the two-pore–domain potassium channel family. They are responsible for background leak …
Number of citations: 44 molpharm.aspetjournals.org
N Szentandrassy, D Nagy… - Current medicinal …, 2011 - ingentaconnect.com
Action potential voltage-clamp (APVC) is a technique to visualize the profile of various currents during the cardiac action potential. This review summarizes potential applications and …
Number of citations: 14 www.ingentaconnect.com
M Hassinen, J Haverinen, M Vornanen - Comparative Biochemistry and …, 2015 - Elsevier
Fishes are increasingly used as models for human cardiac diseases, creating a need for a better understanding of the molecular basis of fish cardiac ion currents. To this end we cloned …
Number of citations: 9 www.sciencedirect.com
M Hayashi, I Novak - Channels, 2013 - Taylor & Francis
Potassium channels regulate excitability, epithelial ion transport, proliferation, and apoptosis. In pancreatic ducts, K + channels hyperpolarize the membrane potential and provide the …
Number of citations: 42 www.tandfonline.com
KM Hurley, S Gaboyard, M Zhong, SD Price… - Journal of …, 2006 - Soc Neuroscience
Type I vestibular hair cells have large K + currents that, like neuronal M currents, activate negative to resting potential and are modulatable. In rodents, these currents are acquired …
Number of citations: 106 www.jneurosci.org

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